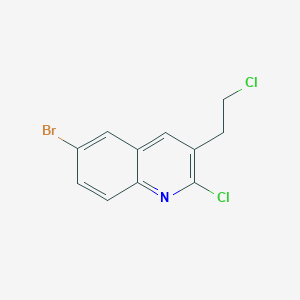

2-Chloro-3-(2-chloroethyl)-6-bromoquinoline

Description

2-Chloro-3-(2-chloroethyl)-6-bromoquinoline (CAS: 948294-46-0) is a halogenated quinoline derivative featuring a bromine atom at position 6, a chlorine atom at position 2, and a 2-chloroethyl substituent at position 3 of the quinoline core. This compound is synthesized via regioselective bromination and alkylation reactions, as evidenced by its structural analogs in the literature . Its molecular weight is 304.99 g/mol, and its purity in commercial preparations is typically ≥95% . The presence of both bromine and chlorine atoms, along with the chloroethyl group, confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

6-bromo-2-chloro-3-(2-chloroethyl)quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrCl2N/c12-9-1-2-10-8(6-9)5-7(3-4-13)11(14)15-10/h1-2,5-6H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRISNDQRQVHSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=C(C=C2C=C1Br)CCCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588944 | |

| Record name | 6-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948294-46-0 | |

| Record name | 6-Bromo-2-chloro-3-(2-chloroethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 948294-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline typically involves the halogenation of quinoline derivatives. One common method is the reaction of 2-chloro-3-(2-chloroethyl)quinoline with bromine under controlled conditions to introduce the bromo substituent at the 6-position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available quinoline derivatives. The process includes halogenation, purification, and crystallization steps to obtain the final product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro and bromo substituents can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different reactivity and applications.

Reduction: Reduction reactions can remove the halogen substituents, leading to the formation of less substituted quinoline derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like ethanol or dimethyl sulfoxide.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed:

Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

Oxidation: Quinoline N-oxides.

Reduction: Dehalogenated quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-3-(2-chloroethyl)-6-bromoquinoline has been investigated for its potential as an antimicrobial agent . Studies indicate that its halogenated structure enhances interaction with biological targets, which may lead to effective treatments against various pathogens. Additionally, derivatives of this compound have shown promise in anticancer therapies , as they can interfere with cellular processes critical to tumor growth and survival.

Biological Studies

Research involving this compound has focused on its ability to interact with biological macromolecules, such as enzymes and receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects. For example, it may modulate enzyme activities involved in disease pathways, providing insights into new treatment strategies .

Agrochemicals

The compound's unique structure also positions it as a candidate for developing new agrochemicals. Its effectiveness in disrupting biological processes can be harnessed for creating pesticides or herbicides that target specific pests or weeds while minimizing environmental impact .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

- Antimicrobial Activity : Research published in medicinal chemistry journals has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains, suggesting its potential as a lead compound for drug development.

- Anticancer Properties : In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, highlighting its therapeutic potential in oncology .

- Enzyme Interaction Studies : Investigations into the binding affinity of this compound with specific enzymes have revealed that it can effectively inhibit certain pathways involved in disease progression, paving the way for new therapeutic approaches .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In cancer research, it is studied for its ability to induce apoptosis and inhibit cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

- In contrast, the nitro group in 6-bromo-4-chloro-3-nitroquinoline enhances electrophilicity, favoring reactions with nucleophiles .

- Toxicity Modulation: Chloroethyl-containing nitrosoureas (e.g., GCNU) demonstrate that substituents like sugar carriers can reduce bone marrow toxicity while retaining antitumor activity . This suggests that modifying the quinoline core with polar groups could similarly alter the toxicity profile of this compound.

Alkylating Activity:

The 2-chloroethyl group in the target compound is a hallmark of alkylating agents, which transfer alkyl groups to DNA, causing crosslinks and strand breaks. This mechanism is shared with 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, a compound with demonstrated efficacy against leukemia L1210 . However, the quinoline scaffold may confer distinct pharmacokinetic properties, such as altered tissue distribution or metabolic stability.

Carbamoylating Activity:

Unlike nitrosoureas, which exhibit both alkylating and carbamoylating activities, this compound lacks a carbamoyl moiety.

Physicochemical Properties

- Solubility: The bromine and chlorine atoms increase molecular weight and hydrophobicity, likely reducing aqueous solubility compared to simpler analogs like 2-chloro-6-methoxyquinoline-3-carbaldehyde .

- Stability : The 2-chloroethyl group may undergo hydrolysis under alkaline conditions, forming ethylene derivatives. This parallels the instability observed in bis(2-chloroethyl)ether, which degrades rapidly in aqueous environments .

Biological Activity

2-Chloro-3-(2-chloroethyl)-6-bromoquinoline is a halogenated quinoline derivative that has garnered attention for its significant biological activities, particularly in antimicrobial and anticancer research. This compound's unique structure, characterized by the presence of chlorine and bromine substituents, enhances its reactivity and interaction with various biological macromolecules, making it a candidate for therapeutic applications.

- Molecular Formula : C₁₁H₈BrCl₂N

- Molecular Weight : 305 g/mol

The compound's structure includes a quinoline core with a chloroethyl side chain, which contributes to its biological properties and potential drug development applications.

Biological Activity Overview

Research indicates that this compound exhibits considerable biological activity, including:

- Antimicrobial Properties : Studies have shown effectiveness against various pathogens, including resistant strains of Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Its derivatives have been investigated for their ability to interfere with cellular processes linked to cancer progression.

The specific mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with key enzymes and receptors involved in disease pathways, potentially modulating their activity.

Structure-Activity Relationship (SAR)

Understanding the SAR of quinoline derivatives is crucial for optimizing their biological activity. For instance, modifications at specific positions on the quinoline ring can lead to enhanced potency or selectivity against certain biological targets. Below is a comparison table of related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Bromo-2-chloro-3-methylquinoline | Methyl group instead of chloroethyl | Exhibits different biological activity patterns |

| 4-Chloro-3-(2-chloroethyl)-2-methyl-6-(trifluoromethoxy)quinoline | Additional trifluoromethoxy group | Enhanced solubility and potential bioactivity |

| 2-Chloro-3-(2-chloroethyl)-6,7-dimethylquinoline | Dimethyl substitution on quinoline | Altered lipophilicity affecting pharmacokinetics |

Case Studies

- Antimicrobial Efficacy : A recent study demonstrated that this compound exhibited significant activity against multidrug-resistant Staphylococcus aureus. The compound was shown to inhibit bacterial growth effectively when tested in vitro.

- Anticancer Activity : In another investigation, derivatives of this compound were tested for cytotoxicity against various cancer cell lines. Results indicated that certain modifications increased selectivity towards cancer cells while reducing toxicity to normal cells.

Research Findings

Recent literature highlights various aspects of the biological activity of this compound:

- Antibacterial Activity : The compound has been found to disrupt bacterial cell membranes, potentially leading to cell death through mechanisms involving membrane integrity disruption.

- Cancer Cell Interaction : Compounds similar to this compound have been shown to inhibit key signaling pathways in cancer cells, suggesting a role as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for 2-chloro-3-(2-chloroethyl)-6-bromoquinoline, and what methodological considerations are critical for optimizing yield?

- Answer : Synthesis typically involves multi-step functionalization of quinoline scaffolds. For example, nucleophilic substitution at the 3-position can introduce the 2-chloroethyl group, as demonstrated in analogous quinoline derivatives using KCO as a base and PEG-400 as a phase-transfer catalyst under reflux conditions . Ultrasound-assisted one-pot reactions may improve efficiency by reducing reaction times and side products . Key considerations include controlling steric hindrance at the 3-position and avoiding premature elimination of the chloroethyl group during bromination at the 6-position.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : X-ray crystallography is critical for confirming the spatial arrangement of substituents, as demonstrated for structurally similar quinoline derivatives (e.g., monoclinic crystal system with lattice parameters Å, Å, Å, and ) . Complementary techniques include H/C NMR to resolve electronic environments of the quinoline core and substituents, and HRMS for molecular weight validation .

Q. What are the primary reactivity patterns of this compound in cross-coupling reactions?

- Answer : The 6-bromo substituent is amenable to Suzuki-Miyaura coupling for introducing aryl/heteroaryl groups, while the 2-chloroethyl group can undergo nucleophilic substitution (e.g., with amines or thiols) . Caution is required to avoid competing elimination reactions under basic conditions. The 2-chloro position is less reactive due to steric and electronic deactivation by the adjacent substituents .

Q. What safety protocols are essential when handling this compound?

- Answer : The compound’s chloroethyl group poses alkylation risks, requiring PPE (gloves, goggles) and fume hood use. Waste must be segregated and treated as hazardous organic halides . Storage at 0–6°C in inert atmospheres minimizes decomposition .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to enhance biological activity, and what computational tools support this process?

- Answer : Modifying the quinoline core with electron-withdrawing groups (e.g., nitro or cyano) at the 7-position may improve binding to biological targets, as seen in antitumor 2-chloro-3-(benzimidazolyl)quinoline derivatives . Density Functional Theory (DFT) calculations can predict electronic effects, while molecular docking models (e.g., AutoDock Vina) assess target affinity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

- Answer : Discrepancies often arise from reaction conditions (e.g., solvent polarity, temperature) or purification methods. For example, ultrasound-assisted synthesis may yield higher purity than conventional heating. Cross-validate NMR data with computational chemical shift predictors (e.g., ACD/Labs) and replicate experiments under controlled conditions .

Q. What strategies mitigate challenges in analyzing trace impurities or degradation products?

- Answer : High-resolution LC-MS (e.g., Q-TOF) with C18 columns can separate and identify byproducts, such as dehalogenated species or oxidized derivatives . Stability studies under accelerated conditions (e.g., 40°C/75% RH) coupled with kinetic modeling predict degradation pathways .

Q. What mechanistic insights explain the compound’s potential bioactivity, and how can in vitro models validate these hypotheses?

- Answer : The chloroethyl group may act as a DNA alkylating agent, while the bromoquinoline core intercalates with nucleic acids. In vitro assays (e.g., MTT on cancer cell lines) can quantify cytotoxicity, complemented by flow cytometry to assess apoptosis and cell cycle arrest . Compare results with structurally related compounds to establish structure-activity relationships (SARs).

Methodological Tables

Table 1 : Key Synthetic Parameters for Derivatives

| Reaction Type | Conditions | Yield Range | Key Reference |

|---|---|---|---|

| Bromination | NBS, DMF, 80°C | 60–75% | |

| Suzuki Coupling | Pd(PPh), NaCO, DME/HO | 45–85% | |

| Nucleophilic Substitution | EtN, EtOH, reflux | 50–70% |

Table 2 : Analytical Techniques for Structural Validation

| Technique | Application | Example Data |

|---|---|---|

| X-ray Crystallography | Confirm stereochemistry | Space group , |

| H NMR | Assign proton environments | δ 8.52 (s, 1H, H-5) |

| HRMS | Verify molecular weight | [M+H] calcd. 328.59, found 328.59 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.